

2-Chloro-5-(trifluoromethylthio)pyridine: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 2-Chloro-5-(trifluoromethylthio)pyridine

CAS No.: 1204234-95-6

Cat. No.: B1379974

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Introduction: A Versatile Fluorinated Building Block

2-Chloro-5-(trifluoromethylthio)pyridine is a halogenated and sulfur-containing pyridine derivative that has garnered significant interest as a versatile building block in the synthesis of complex organic molecules. Its unique structural features, namely the reactive chlorine atom at the 2-position and the electron-withdrawing trifluoromethylthio group at the 5-position, make it a valuable synthon in the fields of medicinal chemistry and agrochemical research. The strategic incorporation of the trifluoromethylthio (-SCF₃) moiety can significantly enhance the lipophilicity, metabolic stability, and binding affinity of target molecules, properties that are highly sought after in the design of novel therapeutic agents and crop protection agents.

This guide provides an in-depth exploration of **2-Chloro-5-(trifluoromethylthio)pyridine**, covering its physicochemical properties, synthesis, reactivity, and key applications, with a focus on providing practical insights and methodologies for laboratory professionals.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a reagent is paramount for its effective use in synthesis. The key physicochemical data for **2-Chloro-5-(trifluoromethylthio)pyridine** are summarized below.

Property	Value	Source
Molecular Formula	C6H3ClF3NS	[1]
Molecular Weight	213.61 g/mol	[1]
Appearance	White to yellowish crystalline solid	[2]
Melting Point	32-34 °C	[1][2]
Boiling Point	152 °C	[2]
Density	1.417 g/mL at 25 °C	[1][2]
InChIKey	JFZJMSDDOOAOIV-UHFFFAOYSA-N	[2][3]

Spectroscopic Characterization:

The structural integrity of **2-Chloro-5-(trifluoromethylthio)pyridine** can be confirmed using standard spectroscopic techniques.

- ¹H NMR (400 MHz, CDCl₃):** The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts are approximately δ 8.69 (d), 7.90 (dd), and 7.50 (d) ppm.[4]
- ¹³C NMR:** The carbon spectrum will display six signals for the pyridine ring carbons and a quartet for the trifluoromethyl carbon, with coupling to the fluorine atoms.
- ¹⁹F NMR:** A singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

- Mass Spectrometry: The mass spectrum will show the molecular ion peak (M+) and characteristic isotopic patterns for chlorine.

Synthesis of 2-Chloro-5-(trifluoromethylthio)pyridine

The synthesis of **2-Chloro-5-(trifluoromethylthio)pyridine** typically involves the introduction of the trifluoromethylthio group onto a pre-functionalized pyridine ring. One common approach starts from 2-chloro-5-mercaptopyridine.

Workflow for a Representative Synthesis

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Sources

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- 2. 2-Chloro-5-trifluoromethylpyridine | 52334-81-3 [chemicalbook.com]
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